(S)-Mapracorat originates from the natural compound found in Salsola tuberculata, which has been identified as a source of compounds with glucocorticoid-like activity. It belongs to the class of SEGRAMs, which are designed to provide the beneficial effects of glucocorticoids while minimizing their side effects by selectively modulating receptor activity rather than fully activating it like traditional glucocorticoids do .
The synthesis of (S)-Mapracorat involves several key steps, utilizing advanced organic chemistry techniques. One prominent method includes the use of iridium metallaphotoredox catalysis for the incorporation of trifluoromethyl groups into the molecular structure. This approach allows for the construction of complex carbon frameworks that enhance the biological activity of the compound .
The synthesis typically begins with commercially available starting materials, which undergo multiple reactions including coupling and functional group transformations. Optimization of reaction conditions is crucial to achieve high yields while minimizing impurities. For example, the use of specific solvents and catalysts can significantly affect the efficiency and purity of the final product .
(S)-Mapracorat has a complex molecular structure characterized by its trifluoromethyl group, which contributes to its unique pharmacological properties. The molecular formula is CHFO, and it features a core steroid-like framework that is essential for its interaction with the glucocorticoid receptor.
The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide detailed information about the arrangement of atoms within the molecule. For instance, NMR can reveal the specific hydrogen environments, while mass spectrometry can confirm molecular weight and composition .
(S)-Mapracorat undergoes various chemical reactions that are critical for its functionality as a glucocorticoid receptor modulator. Key reactions include:
The mechanism of action for (S)-Mapracorat involves selective binding to the glucocorticoid receptor without inducing full receptor activation. This selective modulation allows it to exert anti-inflammatory effects while reducing typical glucocorticoid side effects such as immunosuppression.
Upon binding, (S)-Mapracorat induces conformational changes in the receptor that promote transrepression mechanisms over transactivation. This shift is crucial for reducing inflammation without triggering adverse effects associated with traditional glucocorticoids .
(S)-Mapracorat displays several notable physical and chemical properties:
(S)-Mapracorat has several promising applications in scientific research and medicine:
Traditional glucocorticoids exert anti-inflammatory effects through the glucocorticoid receptor (GR) via two primary mechanisms: transrepression (suppression of pro-inflammatory genes) and transactivation (upregulation of metabolic genes). The therapeutic benefits primarily derive from transrepression, while adverse effects (e.g., intraocular pressure elevation, skin atrophy) are linked to transactivation [2] [6]. This mechanistic duality drove the development of dissociated GR agonists (SEGRAs) designed to maximize transrepression while minimizing transactivation [5] [8].
In ocular allergies like allergic conjunctivitis, mast cell degranulation initiates early-phase inflammation, while eosinophil infiltration characterizes the late-phase response. Classical glucocorticoids like dexamethasone inhibit both phases but carry risks of cataracts and intraocular hypertension [1] [5]. SEGRAs aim to resolve this by selectively targeting pathogenic pathways: Table 1 summarizes key mechanisms.
Table 1: Core Mechanisms of Glucocorticoid Receptor Modulation
Mechanism | Biological Consequence | Therapeutic Impact |
---|---|---|
Transrepression | Suppression of NF-κB/AP-1; reduced cytokines (TNF-α, IL-1β), chemokines (CCL5, CCL11) | Anti-inflammatory, eosinophil apoptosis [1] [6] |
Transactivation | Upregulation of metabolic genes (e.g., myoclin); increased gluconeogenesis | Intraocular pressure elevation, skin atrophy [5] [9] |
SEGRA Selectivity | Preferential transrepression with minimal GR dimerization | Preserved efficacy + reduced side effects [6] [8] |
(S)-Mapracorat (Synonyms: (S)-ZK-245186, (S)-BOL-303242X) is the S-enantiomer of the racemic compound mapracorat. Its development marked a key milestone in optimizing SEGRA pharmacology through stereochemical precision [3] [9]. Key milestones include:
Table 2: Key Properties of (S)-Mapracorat
Property | Value/Characteristic | Significance |
---|---|---|
Chemical Formula | C₂₅H₂₆F₄N₂O₂ | Non-steroidal scaffold [3] |
Molecular Weight | 462.48 g/mol | Optimal for topical penetration [9] |
GR Binding | High affinity (IC₅₀ ≈ 0.2 nM) | Sub-nanomolar anti-inflammatory potency [9] |
Clinical Status | Investigational (as racemate) | Phase III completed for ocular inflammation [4] [7] |
(S)-Mapracorat exemplifies the therapeutic potential of enantioselective GR modulation. Ongoing research explores covalent-binding SEGRA analogs to prolong local effects while minimizing systemic exposure [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9